![molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9](/img/structure/B561347.png)
Acetyl coenzyme A, [acetyl-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl coenzyme A, [acetyl-3H] is a radiolabeled form of acetyl coenzyme A, a crucial molecule in cellular metabolism. It plays a pivotal role in various biochemical reactions, particularly in the metabolism of carbohydrates, lipids, and proteins. The acetyl group in acetyl coenzyme A is transferred to other molecules, facilitating numerous metabolic pathways, including the citric acid cycle (Krebs cycle) for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A is synthesized enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures the high purity and activity of the compound, making it suitable for various biochemical applications.
Industrial Production Methods
Industrial production of acetyl coenzyme A involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A and the necessary enzymes for its acetylation. The fermentation broth is then processed to extract and purify acetyl coenzyme A through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Acetyl coenzyme A undergoes several types of chemical reactions, including:
Reduction: Acetyl coenzyme A can be reduced in certain metabolic pathways, such as fatty acid synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl coenzyme A include:
Oxaloacetate: Reacts with acetyl coenzyme A to form citrate in the citric acid cycle.
NAD+ (Nicotinamide adenine dinucleotide): Acts as an oxidizing agent in the oxidation of acetyl coenzyme A.
Coenzyme A: Participates in the formation of acetyl coenzyme A from acetyl phosphate.
Major Products Formed
The major products formed from reactions involving acetyl coenzyme A include:
Citrate: Formed in the citric acid cycle.
Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the citric acid cycle.
Fatty acids: Synthesized through the reduction of acetyl coenzyme A.
Scientific Research Applications
Role in Metabolic Studies
Acetyl coenzyme A serves as a central metabolite in various metabolic pathways, including the citric acid cycle and fatty acid synthesis. The use of [acetyl-3H] allows researchers to trace the metabolic fate of acetyl groups in living organisms.
Case Study: Ischemia Models
A study utilized [acetyl-3H] to investigate acetyl coenzyme A levels in rat liver during ischemic conditions. High-performance liquid chromatography (HPLC) was employed to quantify the concentrations of acetyl coenzyme A and other related metabolites. Results indicated significant variations in metabolite levels under ischemic conditions, providing insights into cellular energy metabolism during stress situations .
Analytical Biochemistry
The tritiated form of acetyl coenzyme A is extensively used in acetyltransferase assays. These assays are critical for studying enzyme kinetics and mechanisms of action involving acetylation processes.
Table: Applications in Analytical Biochemistry
Application Type | Description |
---|---|
Acetyltransferase Assays | Used to measure the activity of enzymes that transfer acetyl groups. |
HPLC Quantification | Allows for precise measurement of metabolite concentrations in biological samples. |
Mass Spectrometry | Provides detailed analysis of acetyl coenzyme A and its derivatives. |
Synthetic Biology Applications
Recent advancements have highlighted the potential of using acetyl coenzyme A as a precursor for synthesizing various industrial chemicals and biofuels. Researchers have engineered pathways to produce acetyl coenzyme A from alternative carbon sources, enhancing its availability for biochemical applications.
Case Study: Synthetic Pathway Construction
A study reported the successful construction of a synthetic pathway for producing acetyl coenzyme A from formaldehyde using engineered enzymes. This approach yielded significant quantities of acetyl coenzyme A, demonstrating its potential for industrial applications in chemical synthesis and biofuel production .
Neuroscience Research
In neuroscience, [acetyl-3H] is utilized to study brain metabolism and neurotransmitter synthesis. The incorporation of tritiated acetyl groups into various biomolecules helps elucidate metabolic pathways involved in neurochemical processes.
Case Study: Brain Metabolism
Research involving rat brain tissues has shown how [acetyl-3H] can trace the incorporation of acetyl groups into neurotransmitters, aiding our understanding of synaptic transmission and plasticity .
Pharmaceutical Applications
The compound has also been explored for its role in drug development, particularly concerning drugs that target metabolic pathways involving acetylation.
Table: Pharmaceutical Research Applications
Application Area | Description |
---|---|
Drug Development | Investigating the effects of drugs on acetylation processes. |
Biochemical Pharmacology | Understanding how drugs influence metabolic pathways involving acetyl coenzyme A. |
Mechanism of Action
Acetyl coenzyme A exerts its effects by donating its acetyl group to various substrates in metabolic pathways. This acetylation process is crucial for the synthesis of fatty acids, cholesterol, and other essential biomolecules. The acetyl group is transferred to oxaloacetate to form citrate in the citric acid cycle, which is then further metabolized to produce energy in the form of ATP . Additionally, acetyl coenzyme A plays a role in the regulation of gene expression through the acetylation of histones, affecting DNA accessibility and transcription .
Comparison with Similar Compounds
Similar compounds to acetyl coenzyme A include:
Succinyl coenzyme A: Involved in the citric acid cycle and the synthesis of heme.
Propionyl coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
Butyryl coenzyme A: Involved in the metabolism of butyrate and the synthesis of fatty acids.
Acetyl coenzyme A is unique due to its central role in both catabolic and anabolic pathways, making it a key molecule in cellular metabolism. Its ability to donate acetyl groups to a wide range of substrates distinguishes it from other coenzyme A derivatives .
Properties
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-DBFBBOEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.